molecular formula C11H14BrNO2 B14051326 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one

1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14051326
M. Wt: 272.14 g/mol
InChI Key: QAEPWQNHQSEZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C11H14BrNO2 It is characterized by the presence of an amino group, an ethoxy group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and ethoxy groups. One common method involves the reaction of 2-amino-4-ethoxyacetophenone with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure consistent product quality and efficient use of reagents. The use of automated systems for monitoring and controlling reaction parameters further enhances the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one
  • 1-(2-Amino-4-ethoxyphenyl)ethanone

Uniqueness

1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(2-amino-4-ethoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO2/c1-3-15-8-4-5-9(10(13)6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3

InChI Key

QAEPWQNHQSEZJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C(C)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.